N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide
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Overview
Description
N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a synthetic organic compound characterized by the presence of thiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide typically involves the following steps:
Formation of Thiazole Rings: The thiazole rings are synthesized by reacting 4-(tert-butyl)thiazole with appropriate reagents under controlled conditions.
Coupling with Thiophene-2,5-dicarboxylic Acid: The thiazole derivatives are then coupled with thiophene-2,5-dicarboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide has several scientific research applications:
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It may serve as a scaffold for the design of new drugs with potential therapeutic effects.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism by which N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity and electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener and photoinitiator.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)thiophene: Exhibits antitumor activity and is used in medicinal chemistry.
Uniqueness
N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is unique due to its specific combination of thiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Properties
IUPAC Name |
2-N,5-N-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S3/c1-19(2,3)13-9-27-17(21-13)23-15(25)11-7-8-12(29-11)16(26)24-18-22-14(10-28-18)20(4,5)6/h7-10H,1-6H3,(H,21,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPIOQVBRZZBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(S2)C(=O)NC3=NC(=CS3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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